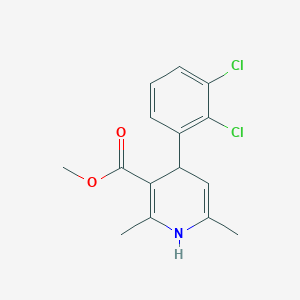

Bendamustine Impurity C

Vue d'ensemble

Description

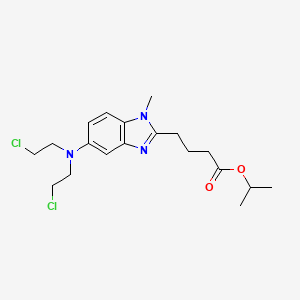

Bendamustine Impurity C is an impurity in commercial preparation of Bendamustine.

Applications De Recherche Scientifique

Potentiel Cytotoxique

“Bendamustine Isopropyl Ester” s'est avéré être un agent cytotoxique plus puissant que la bendamustine elle-même contre un large éventail de types de cellules cancéreuses humaines, y compris les hémopathies malignes et les tumeurs solides telles que le mélanome malin, le carcinome colorectal et le cancer du poumon {svg_1}.

Mécanisme d'action unique

La bendamustine possède un mécanisme unique qui diffère des autres agents alkylants en activant les réponses au stress de l'ADN et l'apoptose, en inhibant les points de contrôle mitotique et en induisant une catastrophe mitotique {svg_2}.

Mécanisme D'action

Target of Action

Bendamustine Impurity C, also known as Bendamustine Isopropyl Ester, is a derivative of Bendamustine, an antineoplastic nitrogen mustard agent . The primary targets of Bendamustine are both active and quiescent cells . It forms electrophilic alkyl groups that covalently bond to other molecules .

Mode of Action

Bendamustine Isopropyl Ester, as an alkylating agent, causes intra- and inter-strand crosslinks between DNA bases . This interaction with its targets leads to cell death . The exact mechanism of action is still unknown .

Biochemical Pathways

The biochemical pathways affected by Bendamustine Isopropyl Ester are related to DNA synthesis and repair. The compound’s ability to form crosslinks between DNA bases disrupts the normal function of DNA, leading to cell death .

Pharmacokinetics

Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity . Bendamustine concentrations peak at the end of intravenous infusion (~1 h). Subsequent elimination is triphasic, with the intermediate t1/2 (~40 min) as the effective t1/2 since the final phase represents <1 % of the area under the curve .

Result of Action

The result of the action of Bendamustine Isopropyl Ester is cell death. This is achieved through the formation of intra- and inter-strand crosslinks between DNA bases, which disrupts the normal function of DNA and leads to cell death .

Action Environment

The action of Bendamustine Isopropyl Ester can be influenced by environmental factors such as temperature, humidity, and photolysis . These factors can lead to the formation of impurities and degradation products in the drug substance or drug product . Therefore, the action, efficacy, and stability of Bendamustine Isopropyl Ester can be affected by these environmental conditions .

Analyse Biochimique

Biochemical Properties

Bendamustine Isopropyl Ester interacts with various enzymes, proteins, and other biomolecules. It is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . This property allows it to cause intra- and inter-strand crosslinks between DNA bases, resulting in cell death .

Cellular Effects

Bendamustine Isopropyl Ester has significant effects on various types of cells and cellular processes. It has been found to be a potent cytotoxic agent against a broad panel of human cancer cell types, including hematologic and solid malignancies . It influences cell function by causing a higher fraction of early apoptotic cancer cells and increased expression of p53 .

Molecular Mechanism

The molecular mechanism of action of Bendamustine Isopropyl Ester involves its ability to exert its effects at the molecular level. It forms electrophilic alkyl groups that covalently bond to other molecules, causing intra- and inter-strand crosslinks between DNA bases . This results in cell death, making it an effective cytotoxic agent .

Dosage Effects in Animal Models

The effects of Bendamustine Isopropyl Ester vary with different dosages in animal models

Metabolic Pathways

Bendamustine Isopropyl Ester is involved in various metabolic pathways. It undergoes hydrolysis, which is the primary metabolic process . Other metabolic pathways observed include cysteine conjugation of the mechlorethamine moiety, and N-demethylation and γ-hydroxylation .

Propriétés

IUPAC Name |

propan-2-yl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27Cl2N3O2/c1-14(2)26-19(25)6-4-5-18-22-16-13-15(7-8-17(16)23(18)3)24(11-9-20)12-10-21/h7-8,13-14H,4-6,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFYAAMUDJPIML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

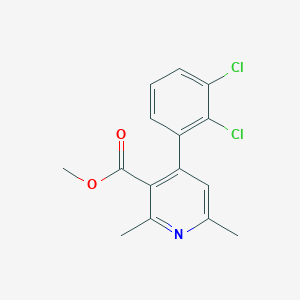

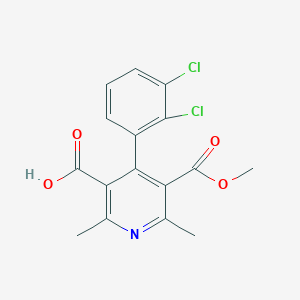

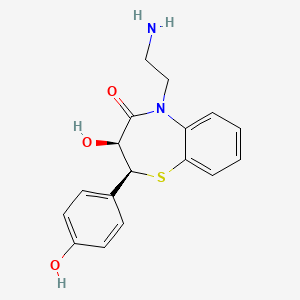

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

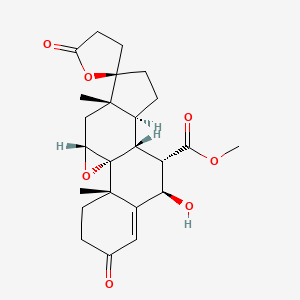

![methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate](/img/structure/B600954.png)